molecular formula C17H12ClFN2O3 B14991640 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B14991640
M. Wt: 346.7 g/mol
InChI Key: MJBOSCISKVIUOH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that features a complex structure with both chlorophenoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C17H12ClFN2O3/c18-12-3-7-14(8-4-12)23-10-16(22)20-17-9-15(21-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,22)

InChI Key

MJBOSCISKVIUOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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